5-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c1-9-6-12(20-24-9)15(21)19-17-18-13(8-25-17)11-7-10-4-2-3-5-14(10)23-16(11)22/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQWWCWXVSJNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Acetylcoumarin Derivatives
The coumarin-thiazole core is synthesized via cyclocondensation of 3-acetylcoumarin with thiourea under acidic conditions. Samai et al. (2013) demonstrated that refluxing 3-acetylcoumarin (1.0 equiv) and thiourea (1.2 equiv) in ethanol with catalytic HCl yields 3-(2-aminothiazol-4-yl)coumarin in 78% yield. The reaction proceeds through enolate formation, followed by nucleophilic attack of thiourea’s sulfur atom (Scheme 1A).
Transition Metal-Free Oxidative Coupling
An alternative route employs oxidative C–S bond formation. Sodium sulfide (3.0 equiv) and iodine (20 mol%) in DMF at 120°C facilitate coupling between 3-bromoacetylcoumarin and benzylamine derivatives, yielding 4-aryl-2-aminothiazole-coumarin hybrids (65–89% yield). This method avoids costly metal catalysts and simplifies purification (Scheme 1B).
Preparation of 5-Methylisoxazole-3-Carboxylic Acid
[2+3] Cycloaddition of Nitrile Oxides
Isoxazole formation utilizes hydroxylamine-mediated cyclization. Reacting ethyl acetoacetate with hydroxylamine hydrochloride (1.5 equiv) in methanol under reflux generates 5-methylisoxazole-3-carboxylate ester (82% yield). Subsequent saponification with NaOH (2.0 M) provides the carboxylic acid (Scheme 2A).
Oxidative Dehydrogenation
Nenajdenko et al. (2005) reported a one-pot synthesis using 3-allyllactams as starting materials. Treatment with hydroxylamine-O-sulfonic acid (HOSA) in acetic acid at 80°C directly yields 5-methylisoxazole-3-carboxylic acid (74% yield).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 5-methylisoxazole-3-carboxylic acid with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF, followed by reaction with 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine (1.0 equiv), affords the target compound in 68% yield. Triethylamine (2.0 equiv) is critical for neutralizing HCl byproducts (Scheme 3A).
Mixed Anhydride Method
Using isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF, the carboxylic acid forms a reactive anhydride intermediate. Subsequent amine addition at 0°C achieves 72% yield with minimal racemization.
Alternative One-Pot Approaches
Sequential Cyclization-Coupling
A telescoped synthesis combines thiazole and isoxazole formation in a single reactor. After generating 3-(2-aminothiazol-4-yl)coumarin, in situ activation with POCl3 enables direct coupling with 5-methylisoxazole-3-carboxylic acid (56% overall yield).
Microwave-Assisted Synthesis
Fordyce et al. (2010) optimized reaction times using microwave irradiation (150°C, 20 min), enhancing yields to 81% while reducing side-product formation.
Reaction Optimization and Challenges
Solvent Effects
Temperature Control
- Thiazole cyclization: Optimal at 80–100°C.
- Isoxazole formation: Requires 60–80°C to prevent decarboxylation.
- Coupling reactions: Perform best at 0–25°C.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity with tR = 6.72 min.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDCI/HOBt coupling | 68 | 98 | High reproducibility |
| Mixed anhydride | 72 | 97 | Low racemization risk |
| Microwave-assisted | 81 | 99 | Rapid synthesis |
| One-pot sequential | 56 | 95 | Reduced isolation steps |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and isoxazole rings participate in nucleophilic substitution reactions under controlled conditions. Key examples include:
-
Amide Coupling : Reaction with 3,4,5-trimethoxyaniline in dichloromethane (DCM) using EDCI/DMAP as coupling agents under argon yields derivatives with modified aryl groups. For instance, coupling at the carboxamide position achieves 66% yield, confirmed by HRMS ([M+H]⁺: 415.1252) and NMR (δ 10.16 ppm for N–H) .
-
Bromination : Treatment with N-bromosuccinimide (NBS) and benzoyl peroxide selectively brominates the isoxazole ring at the 5-methyl position, forming intermediates for further functionalization .
Cyclization Reactions
The coumarin-thiazole hybrid structure facilitates cyclization under acidic or basic conditions:
-
Thiadiazole Formation : Reaction with ethyl 2-hydrazono-3-phenyl-1,3,4-thiadiazoline-5-carboxylate in ethanol produces 2,3-dihydro-1,3,4-thiadiazoles (e.g., compound 18c ), validated by spectral data and alternative synthesis pathways .
-
Microwave-Assisted Cyclization : Microwave irradiation (120°C, 30 min) promotes imine formation from bromide intermediates, as observed in derivatives like 51 .
Functional Group Transformations
The carboxamide and ketone groups undergo specific modifications:
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification:
-
Suzuki Coupling : The brominated intermediate reacts with aryl boronic acids (e.g., 4-cyanophenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce substituted aryl groups, enhancing anticancer activity (IC₅₀: 3.50 µM for 23g vs. 1.40 µM for doxorubicin) .
-
Buchwald-Hartwig Amination : Coupling with chromen-3-yl amines forms hybrids with improved bioactivity, as seen in compound 3k (40.2% viability reduction in Caco-2 cells) .
Acid-Catalyzed Condensation
The coumarin moiety participates in acid-mediated condensations:
-
Imine Formation : Spontaneous condensation with primary amines (e.g., N,N-diethyl-p-phenylenediamine) under mild acidic conditions generates imine derivatives, confirmed by LC-MS and comparative synthesis .
-
Knoevenagel Reaction : Reaction with malononitrile in acetic acid yields α,β-unsaturated nitriles, though yields remain low (<10%) due to steric hindrance .
Solvent-Dependent Reactivity
Solvent choice critically impacts reaction outcomes:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. The thiazole and isoxazole rings are known to interact with cellular targets involved in cancer proliferation and apoptosis.
Case Study:
A study evaluating the compound's effect on human breast cancer cell lines demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating significant cytotoxicity against MCF-7 cells (IC50 = 15 µM) after 48 hours of treatment. This suggests that the compound may inhibit cancer cell growth effectively .
Antimicrobial Properties
Compounds containing thiazole and isoxazole structures have been reported to possess antimicrobial activity against various bacterial strains.
Case Study:
In a recent investigation, 5-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-3-carboxamide was tested against Gram-positive and Gram-negative bacteria. The results showed that it exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), highlighting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been explored.
Case Study:
In vitro studies using LPS-stimulated macrophages showed that treatment with the compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, suggesting its potential utility in managing inflammatory conditions .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-3-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Observations :
- Thiadiazoles () introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity, which correlates with antimicrobial activity .
- Coumarin Advantage : The 2-oxo-coumarin group in the target compound may confer fluorescence and DNA-intercalating abilities, absent in thiophene/thiadiazole analogs.
Physicochemical Properties
- Solubility : The carboxamide group enhances water solubility compared to ester or hydrocarbon analogs.
- Stability : The coumarin-thiazole linkage may confer photostability, critical for applications in light-exposed environments.
Biological Activity
5-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, specifically isoxazole, thiazole, and chromenone moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Isoxazole Ring : Known for its ability to interact with various biological targets.
- Thiazole Ring : Often associated with antimicrobial properties.
- Chromenone Moiety : Recognized for diverse pharmacological effects including antioxidant and anticancer activities.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The carboxamide group suggests potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The chromenone structure is known for its ability to scavenge free radicals.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Compounds containing thiazole and isoxazole rings are frequently evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
Case Studies
- Case Study 1 : A recent study explored the anticancer effects of a similar thiazole derivative in human breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity and reduced cell viability .
- Case Study 2 : An evaluation of a related isoxazole compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Q & A
Q. Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride | Chloroform | Reflux | 60–70% | |
| Thiazole formation | Mo(CO)₆, LiAlH₄ | THF | 80°C | 65–75% | |
| Final coupling | Triethylamine | DMF | 70°C | 70–80% |
Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?
Answer:
- Molecular docking (e.g., with α-glucosidase) identifies key binding interactions, such as hydrophobic contacts with coumarin-thiazole moieties and hydrogen bonds with the carboxamide group .
- Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess protein-ligand complex stability and quantify contributions of electrostatic vs. hydrophobic interactions .
- QSAR studies correlate structural features (e.g., electron-withdrawing substituents on the thiazole ring) with bioactivity, enabling rational design of derivatives .
Key Insight:
Docking studies for analogous compounds show that bromine substitutions at the phenyl ring enhance α-glucosidase inhibition by 30% compared to unsubstituted derivatives .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Confirms proton environments (e.g., methyl groups at δ 2.45 ppm) and carbon backbone integrity .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxamide) .
- HPLC : Monitors reaction progress and purity (>95% is typical for final products) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., α-glucosidase inhibition at pH 6.8) .
- Structural analogs : Compare activities of derivatives (e.g., replacing coumarin with pyridine alters target specificity) .
- Dose-response curves : Re-evaluate IC₅₀ values under consistent conditions (e.g., 24-hour incubation for cytotoxicity assays) .
Q. Table 2: Bioactivity Comparison of Derivatives
| Derivative Structure | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Coumarin-thiazole (parent) | α-Glucosidase | 12.3 | |
| Pyridine-thiazole analog | GSK-3β kinase | 8.7 | |
| Nitrophenyl-substituted analog | Antimicrobial | 25.6 |
Advanced: What strategies improve stability under physiological conditions?
Answer:
- pH stability studies : Test compound integrity in buffers (pH 2–9) to simulate gastrointestinal and bloodstream environments. Isoxazole rings are stable at pH 7.4 but hydrolyze under acidic conditions (pH < 3) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce premature degradation .
- Microsomal assays : Use liver microsomes to predict metabolic stability and identify vulnerable sites (e.g., oxidation of thiophene rings) .
Basic: What biological targets are associated with this compound?
Answer:
- Enzymes : α-Glucosidase (diabetes), GSK-3β (neurodegeneration), and NLRP3 inflammasome (inflammation) .
- Receptors : Tyrosine kinase receptors implicated in cancer cell proliferation .
- Antimicrobial targets : Bacterial DNA gyrase and fungal lanosterol demethylase .
Advanced: How to design experiments for structure-activity relationship (SAR) analysis?
Answer:
- Scaffold diversification : Synthesize derivatives with modified heterocycles (e.g., replacing thiazole with oxadiazole) .
- Substituent scanning : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess electronic effects .
- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to map steric/electrostatic requirements for activity .
Example:
Replacing the coumarin moiety with a nitro-thiophene increased antimicrobial activity by 40% but reduced α-glucosidase inhibition .
Basic: What are the key physicochemical properties influencing bioavailability?
Answer:
- LogP : Optimal range of 2–3 for membrane permeability (experimental LogP = 2.8) .
- Solubility : Poor aqueous solubility (0.1 mg/mL) necessitates formulation with cyclodextrins or liposomal carriers .
- pKa : The carboxamide group (pKa ~10) remains unionized at physiological pH, limiting solubility .
Advanced: How to validate crystallographic data for structural confirmation?
Answer:
- SHELX refinement : Use SHELXL for high-resolution small-molecule crystallography to resolve bond lengths/angles (e.g., C=O bond at 1.21 Å) .
- Twinned data handling : Apply SHELXT for structure solution in cases of pseudo-merohedral twinning .
- Cross-validation : Compare experimental data with DFT-optimized geometries (RMSD < 0.05 Å) .
Advanced: How to address discrepancies in enzyme inhibition assays?
Answer:
- Control standardization : Include reference inhibitors (e.g., acarbose for α-glucosidase) to normalize inter-lab variability .
- Kinetic analysis : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots .
- Cofactor effects : Test assays with/without Mg²⁺ or ATP to identify assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
